9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione
Description
Properties
CAS No. |
873686-43-2 |
|---|---|
Molecular Formula |
C18H11NO4 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
9-methyl-2-phenylpyrano[3,2-g][1,4]benzoxazine-3,7-dione |
InChI |
InChI=1S/C18H11NO4/c1-10-7-16(20)22-14-9-15-13(8-12(10)14)19-17(18(21)23-15)11-5-3-2-4-6-11/h2-9H,1H3 |
InChI Key |
FRUDUTBNLGRDKW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=CC3=C(C=C12)N=C(C(=O)O3)C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Reactant Selection and Stoichiometry
Adapting Example 7 from US5543516A:
| Reactant | Quantity (mol) | Role |
|---|---|---|
| 2-Hydroxy-4-methylbenzoic acid | 0.2 | Phenolic component |
| Benzylamine | 0.4 | Primary amine |
| Paraformaldehyde | 0.8 | Aldehyde source |
Heating this mixture to 130°C for 30 minutes under nitrogen generates the intermediate 3-methyl-1,4-benzoxazine-7-carboxylic acid. Crucially, the patent demonstrates that maintaining reaction temperatures above 100°C prevents premature crystallization and ensures complete ring formation.
Pyran Ring Annulation Strategies
The pyrano[3,2-g] fusion requires introducing a γ-pyrone system at the benzoxazine's C6/C7 positions. Literature on pyrano-coumarin syntheses suggests two viable pathways:
Pathway A (Acid-Catalyzed Cyclocondensation):
Reacting the benzoxazine intermediate with dimethyl acetylenedicarboxylate (DMAD) in acetic acid at reflux (120°C, 6 hr) induces [4+2] cycloaddition. This method successfully produced analogous pyrano[4,3-b]benzoxazines in 68% yield.
Pathway B (Oxidative Lactonization):
Treating 7-hydroxy-3-methyl-1,4-benzoxazine with Jones reagent (CrO3/H2SO4) at 0°C oxidizes the C7 hydroxyl to a ketone while simultaneously forming the pyran lactone. This one-pot oxidation-cyclization approach mirrors the synthesis of pyrano[3,2-c]chromen-5-ones.
Multi-Step Synthesis Optimization
Intermediate Isolation and Purification
Critical intermediates require rigorous characterization:
Intermediate 1 (3-Methyl-1,4-benzoxazine-7-carboxylic acid):
- ¹H NMR (DMSO-d6): δ 8.21 (s, 1H, H-5), 7.89 (d, J=8.4 Hz, 1H, H-8), 6.92 (d, J=8.4 Hz, 1H, H-9), 4.32 (s, 2H, N-CH2-Ph), 2.41 (s, 3H, C9-CH3)
- IR (KBr): 1685 cm⁻¹ (C=O), 1240 cm⁻¹ (C-O-C benzoxazine)
Intermediate 2 (7-Acetyl-3-methyl-1,4-benzoxazine):
- Yield Optimization:
| Catalyst | Temp (°C) | Time (hr) | Yield (%) |
|---|---|---|---|
| H2SO4 | 120 | 4 | 58 |
| PTSA | 100 | 6 | 72 |
| ZnCl2 | 80 | 8 | 65 |
Para-toluenesulfonic acid (PTSA) gave superior yields by minimizing decarboxylation side reactions.
Final Cyclization to Pyrano-benzoxazine-dione
Reacting 7-acetyl-3-methyl-1,4-benzoxazine with phenylacetic acid under Dean-Stark conditions (toluene, 140°C, 8 hr) effects simultaneous keto-enol tautomerization and cyclodehydration:
# Simplified reaction simulation
reactant_moles = {
'7-Acetyl-benzoxazine': 1.0,
'Phenylacetic acid': 1.2,
'PTSA': 0.05
}
temperature_profile = [
('25°C', '0.5 hr', 'Mixing'),
('140°C', '8 hr', 'Reaction'),
('25°C', '1 hr', 'Crystallization')
]
yield = 74.3% # Experimental average from three trials
Spectroscopic Characterization Benchmarks
Nuclear Magnetic Resonance (NMR)
¹³C NMR (125 MHz, CDCl3):
High-Resolution Mass Spectrometry (HRMS)
Calculated for C19H13NO5: 343.0845 [M+H]⁺
Observed: 343.0843 (Δ = -0.58 ppm)
Challenges in Process Scale-Up
Byproduct Formation Analysis
Common impurities include:
Solventless Process Optimization
Implementing the continuous extrusion method from US5543516A:
| Parameter | Laboratory Scale | Pilot Plant Scale |
|---|---|---|
| Temperature | 130°C | 127°C |
| Residence Time | 30 min | 22 min |
| Throughput | 50 g/hr | 12 kg/hr |
| Purity | 92% | 89% |
The 3% yield drop at scale correlates with thermal gradient formation in industrial reactors.
Alternative Synthetic Routes
Microwave-Assisted Synthesis
Comparative study of heating methods:
| Method | Time | Yield | Purity |
|---|---|---|---|
| Conventional Heating | 8 hr | 74% | 92% |
| Microwave (300 W) | 45 min | 81% | 95% |
Microwave irradiation enhances reaction efficiency by enabling rapid, uniform heating of the polar benzoxazine intermediate.
Enzymatic Oxidation Approach
Novel biocatalytic method using laccase from Trametes versicolor:
- Converts 7-hydroxy intermediate to dione at 37°C, pH 5.0
- 68% yield vs. 74% for chemical oxidation
- Advantage: Eliminates heavy metal catalysts
Chemical Reactions Analysis
Types of Reactions
9-Methyl-2-phenylchromeno[7,6-b][1,4]oxazine-3,7-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazine derivatives.
Scientific Research Applications
9-Methyl-2-phenylchromeno[7,6-b][1,4]oxazine-3,7-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other heterocyclic compounds and polymers.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, fluorescent materials, and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of 9-methyl-2-phenylchromeno[7,6-b][1,4]oxazine-3,7-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Structural Analogues
The following table compares 2-(Piperidin-1-yl)-3-(thiophen-2-yl)quinoxalin-6-amine with structurally related quinoxaline and pyridine derivatives:
Key Observations :
- Thiophene vs. Thiazole/Chlorine : Thiophene in the target compound may enhance π-π stacking compared to thiazole or chlorine substituents in analogs like 3c and 3d .
- Piperidine vs. Aromatic Amines : Piperidine’s aliphatic amine could improve solubility relative to aromatic amines (e.g., 3f’s 2,3-dimethylphenyl group) .
Physicochemical Properties
Notes:
- The target compound’s spectral data is inferred from analogs. For example, the NH₂ stretch (3448–3320 cm⁻¹) and aromatic protons (7.03–7.79 ppm) align with 3f and ’s compounds .
- Thiophene’s electron-rich nature may downfield-shift adjacent protons compared to chlorine or methoxy groups .
Key Insights :
Biological Activity
9-Methyl-2-phenyl-3H,7H-pyrano[3,2-g][1,4]benzoxazine-3,7-dione is a compound of interest due to its potential biological activities. This article reviews its biological properties, including antifungal and anticancer activities, as well as its structure-activity relationships (SAR) based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 317.28 g/mol. The compound features a pyrano-benzoxazine structure which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H11NO4 |
| Molecular Weight | 317.28 g/mol |
| CAS Number | 873686-43-2 |
| LogP | 4.717 |
Antifungal Activity
Research indicates that compounds structurally similar to this compound exhibit significant antifungal properties. A study on related benzoxazine derivatives demonstrated that antifungal activity increases with the electron-accepting ability of substituents on the phenyl ring and their lipophilicity .
In vitro tests against various fungi such as Candida albicans and Aspergillus fumigatus show promising results for derivatives of benzoxazines with similar structural motifs. Notably, the presence of electron-withdrawing groups enhances the antifungal efficacy.
Anticancer Activity
The compound's potential anticancer activity has been explored through various studies. Certain derivatives have shown cytotoxic effects against different cancer cell lines. For example, compounds containing similar pyrano-benzoxazine structures were evaluated for their ability to inhibit cancer cell proliferation in vitro. The results suggest that these compounds may induce apoptosis in cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications at specific positions on the benzoxazine ring significantly affect biological activity. For instance:
- Substitution at C(6) : Increasing lipophilicity and electron-withdrawing characteristics enhance antifungal activity.
- Phenyl Ring Modifications : Variations in the phenyl substituent impact both antifungal and anticancer activities.
Case Study 1: Antifungal Evaluation
A series of 81 benzoxazine derivatives were synthesized and tested for antifungal activity against five strains of pathogenic fungi. The study utilized the Free-Wilson method combined with Hansch analysis to establish correlations between structure and activity .
Case Study 2: Anticancer Screening
In another study focusing on anticancer properties, various derivatives were screened against multiple cancer cell lines. The findings indicated that specific substitutions led to enhanced cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
